

Ddx3-IN-2: An In-depth Look at Cross-reactivity with DDX3 Homologs

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Compound of Interest		
Compound Name:	Ddx3-IN-2	
Cat. No.:	B12420978	Get Quote

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative analysis of the inhibitory activity of **Ddx3-IN-2** against the human DEAD-box helicase DDX3 and its homologs, DDX3X and DDX3Y.

Ddx3-IN-2 has been identified as a potent inhibitor of the human DEAD-box helicase DDX3, an enzyme implicated in a multitude of cellular processes including RNA metabolism, cell cycle regulation, and viral replication. Its role in various pathologies, particularly cancer and viral infections, has positioned DDX3 as a compelling therapeutic target. This guide summarizes the available data on the cross-reactivity of **Ddx3-IN-2** with the closely related DDX3 homologs, DDX3X and DDX3Y, providing essential information for researchers utilizing this compound.

In Vitro Inhibitory Activity of Ddx3-IN-2

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its target enzyme. The inhibitory activity of **Ddx3-IN-2** has been quantified, revealing its potency against DDX3.

Compound	Target	IC50 (μM)	Assay Type
Ddx3-IN-2	DDX3	0.3	Biochemical Helicase Assay



Table 1: Inhibitory Concentration (IC50) of **Ddx3-IN-2** against DDX3. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of DDX3 by 50% in a biochemical assay.

Cross-reactivity Profile: DDX3X vs. DDX3Y

The human genome encodes two highly similar DDX3 homologs: DDX3X located on the X chromosome and DDX3Y on the Y chromosome. These proteins share over 90% amino acid sequence identity, particularly within their conserved helicase and ATPase domains. This high degree of similarity strongly suggests that inhibitors targeting the active site of DDX3X are likely to exhibit cross-reactivity with DDX3Y.

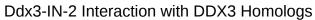
While direct comparative studies quantifying the IC50 of **Ddx3-IN-2** against purified DDX3X and DDX3Y proteins are not extensively available in the public domain, the initial characterization of **Ddx3-IN-2** was performed using a DDX3 protein that is broadly representative of the family. Given the conservation of the drug-binding pocket, it is highly probable that **Ddx3-IN-2** inhibits both DDX3X and DDX3Y. The original research leading to the discovery of **Ddx3-IN-2** focused on its broad-spectrum antiviral activity by targeting the host factor DDX3, without explicitly differentiating between the X and Y homologs in the primary screening assays.[1]

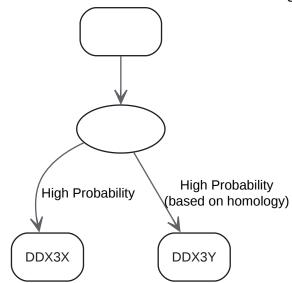
Further research is warranted to precisely quantify the inhibitory potency of **Ddx3-IN-2** against both DDX3X and DDX3Y to fully elucidate its selectivity profile.

Signaling Pathways and Experimental Workflows

To understand the interaction of **Ddx3-IN-2** with its targets, it is essential to visualize the relationships and experimental processes involved.









Assay Preparation Fluorescently Labeled RNA Substrate Reaction Incubate Components with ATP Detection & Analysis Measure Unwinding of RNA Substrate

Biochemical Helicase Assay Workflow

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References

• 1. pnas.org [pnas.org]



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